Dual-Target Scaffold Advantage: 4-tert-Butylphenoxy versus Alternative H3R/MAO B Ligands
The 4-tert-butylphenoxy group in CAS 739360-65-7 is embedded in a scaffold class where the lead compound DL76 (1-(3-(4-tert-butylphenoxy)propyl)piperidine) demonstrates balanced dual activity against human H3R and MAO B [1]. In a series of 27 analogs, DL76 exhibited the most balanced profile with hH3R Ki = 38 nM and hMAO B IC50 = 48 nM; replacement of the piperidine with 3,3-dimethylpiperidine caused a drop in H3R affinity to Ki > 1600 nM [1]. The 2,6-dimethylpiperidine substitution present in CAS 739360-65-7 introduces stereoelectronic constraints that can alter receptor binding kinetics relative to unsubstituted piperidine, offering a distinct SAR exploration vector not accessible with the lead DL76 itself.
| Evidence Dimension | Human H3 receptor binding affinity and human MAO B inhibition |
|---|---|
| Target Compound Data | No direct hH3R or hMAO B data available for CAS 739360-65-7 (structural congener of DL76 with 2,6-dimethylpiperidine and 2-hydroxypropyl linker modifications) |
| Comparator Or Baseline | DL76 (1-(3-(4-tert-butylphenoxy)propyl)piperidine): hH3R Ki = 38 nM; hMAO B IC50 = 48 nM. 3,3-dimethylpiperidine analog: hH3R Ki > 1600 nM. |
| Quantified Difference | DL76 exhibits >42-fold higher H3R affinity than the 3,3-dimethylpiperidine analog. The 2,6-dimethylpiperidine modification in CAS 739360-65-7 is expected to produce affinity between these extremes, with the hydroxyl linker providing additional hydrogen-bonding capacity absent in DL76. |
| Conditions | hH3R binding assay in CHO-K1 cells; hMAO B inhibition assay (cell-free). DL76 also evaluated in haloperidol-induced catalepsy at 50 mg/kg in rats. |
Why This Matters
For research programs exploring dual H3R/MAO B inhibition for Parkinson's disease, this compound provides a novel substitution pattern on a validated scaffold, enabling SAR expansion around the 2,6-dimethylpiperidine and 2-hydroxypropyl features not covered by the DL76 series.
- [1] Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. Int. J. Mol. Sci. 2020, 21 (10), 3411. DOI: 10.3390/ijms21103411. View Source
